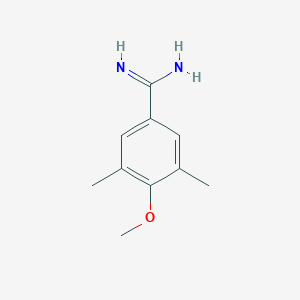

4-Methoxy-3,5-dimethylbenzimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZFMELUZQNBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-Methoxy-3,5-dimethylbenzimidamide, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines a two-stage process, commencing with the synthesis of the key intermediate, 4-Methoxy-3,5-dimethylbenzonitrile, followed by its conversion to the target benzimidamide via the Pinner reaction. This guide includes detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure clarity and reproducibility in a research setting.

I. Synthetic Strategy Overview

The synthesis of this compound is approached in two distinct stages. The first stage focuses on the preparation of the benzonitrile intermediate, starting from the commercially available 4-hydroxy-3,5-dimethylbenzaldehyde. This involves the conversion of the aldehyde functionality to a nitrile, followed by the methylation of the phenolic hydroxyl group.

The second stage employs the classical Pinner reaction to transform the nitrile group of 4-Methoxy-3,5-dimethylbenzonitrile into the desired imidamide functionality. This involves the formation of an intermediate imidate salt, which is subsequently treated with ammonia to yield the final product.

II. Experimental Protocols and Data

Stage 1: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

Step 1a: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This procedure outlines the conversion of 4-hydroxy-3,5-dimethylbenzaldehyde to 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol:

-

To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as formic acid, add hydroxylamine hydrochloride (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-3,5-dimethylbenzonitrile.

| Parameter | Value |

| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde |

| Key Reagent | Hydroxylamine Hydrochloride |

| Solvent | Formic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (TLC monitored) |

| Work-up | Precipitation in ice-water |

| Product | 4-Hydroxy-3,5-dimethylbenzonitrile |

| Typical Yield | 85-95% |

| Purity | >98% (by HPLC) |

Step 1b: Synthesis of 4-Methoxy-3,5-dimethylbenzonitrile

This procedure details the methylation of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzonitrile.

Experimental Protocol:

-

Suspend 4-hydroxy-3,5-dimethylbenzonitrile (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-Methoxy-3,5-dimethylbenzonitrile.

| Parameter | Value |

| Starting Material | 4-Hydroxy-3,5-dimethylbenzonitrile |

| Key Reagents | Methyl Iodide, Potassium Carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Filtration and concentration |

| Product | 4-Methoxy-3,5-dimethylbenzonitrile |

| Typical Yield | 90-98% |

| Purity | >99% (by HPLC) |

Stage 2: Synthesis of this compound (Pinner Reaction)

This stage describes the conversion of the synthesized benzonitrile to the target benzimidamide.

Step 2a: Formation of Ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (Pinner Salt)

Experimental Protocol:

-

Dissolve 4-Methoxy-3,5-dimethylbenzonitrile (1 equivalent) in anhydrous ethanol (excess) in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5°C.

-

Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) begins to form.

-

Seal the flask and stir the mixture at 0°C for 12-24 hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere.

-

Wash the salt with cold, anhydrous diethyl ether and dry under vacuum.

| Parameter | Value |

| Starting Material | 4-Methoxy-3,5-dimethylbenzonitrile |

| Key Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | 0-5°C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration and washing with diethyl ether |

| Product | Ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride |

| Typical Yield | 75-85% |

| Purity | Used directly in the next step |

Step 2b: Conversion to this compound

Experimental Protocol:

-

Suspend the freshly prepared ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.

-

Stir the suspension at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure benzimidamide.

| Parameter | Value |

| Starting Material | Ethyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride |

| Key Reagent | Ethanolic Ammonia |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 6-12 hours |

| Work-up | Filtration and concentration |

| Product | This compound |

| Typical Yield | 60-75% |

| Purity | >98% (after recrystallization) |

III. Safety Considerations

-

Hydrogen Chloride Gas: Anhydrous HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with extreme care in a fume hood.

-

Anhydrous Conditions: The Pinner reaction requires strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used to prevent the hydrolysis of the intermediate Pinner salt.

-

Pressure: The generation of HCl gas can lead to a build-up of pressure. Ensure that the reaction setup is not a closed system and is properly vented.

This guide provides a robust and detailed protocol for the synthesis of this compound. Researchers are advised to adapt and optimize the reaction conditions based on their specific laboratory settings and available analytical instrumentation.

Physicochemical Properties of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide

Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physicochemical properties of 4-Methoxy-3,5-dimethylbenzimidamide. This guide therefore provides a comprehensive overview of the standard experimental protocols used to determine these properties for closely related aromatic benzimidamide compounds. The information presented is intended to serve as a methodological reference for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule belonging to the benzimidamide class of compounds. The physicochemical properties of such molecules are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Understanding these properties is paramount for early-stage drug discovery and development. This technical guide outlines the standard experimental methodologies for determining key physicochemical parameters: pKa, lipophilicity (logP/logD), solubility, and melting point.

Physicochemical Properties: Data Presentation

While specific data for this compound is unavailable, the following table illustrates how such quantitative data would be structured for a comprehensive comparison.

| Physicochemical Property | Experimental Value | Method | Conditions |

| pKa | Data not available | Potentiometric Titration | 25°C, 0.15 M KCl |

| logP | Data not available | Shake-Flask Method | n-Octanol/Water, 25°C |

| Aqueous Solubility | Data not available | HPLC-UV | pH 7.4, 25°C |

| Melting Point (°C) | Data not available | Capillary Method | 1°C/min heating rate |

Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of aromatic benzimidamides.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. Amidines are basic compounds, and their pKa is typically determined by potentiometric titration.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the test compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is adjusted, usually with 0.15 M KCl, to mimic physiological conditions.

-

Titration: The solution is placed in a thermostatted vessel at 25°C and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall ADMET properties. The partition coefficient (logP) is used for non-ionizable compounds, while the distribution coefficient (logD) is used for ionizable compounds at a specific pH.[1]

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[2]

References

Navigating the Synthesis and Bioactivity of Substituted Benzimidazoles: A Technical Overview

Disclaimer: An initial search for the specific compound 4-Methoxy-3,5-dimethylbenzimidamide and its corresponding CAS number did not yield any direct results in publicly available chemical databases. This suggests that it may be a novel or less-documented compound. Therefore, this technical guide will provide an in-depth overview of the synthesis, biological activities, and relevant experimental protocols for the broader class of substituted benzimidazole derivatives, with a focus on methoxy- and dimethyl-substituted analogues, to provide a relevant and comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Substituted Benzimidazoles

The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. A common and effective approach involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be facilitated by various catalysts and reaction conditions, often in a one-pot synthesis, which is efficient in terms of time and resources.[1][2]

General Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes.

Materials:

-

o-phenylenediamine derivative

-

Substituted aldehyde

-

Solvent (e.g., acetonitrile, ethanol)[2]

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or water bath

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

In a round bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and the substituted aldehyde (1 mmol) in the chosen solvent (10 mL).

-

Add the catalyst (e.g., 10 mol%) to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 70°C) for a specified time (typically ranging from 30 minutes to a few hours).[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a suitable solvent.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield the pure 2-substituted benzimidazole.

This versatile method allows for the synthesis of a wide array of benzimidazole derivatives by varying the substituents on both the o-phenylenediamine and the aldehyde starting materials.[2]

Below is a generalized workflow for the synthesis of substituted benzimidazoles.

Caption: General workflow for the synthesis of substituted benzimidazoles.

Biological Activities of Substituted Benzimidazoles

Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include antiproliferative, antioxidative, antibacterial, and antifungal properties.[3][4] The specific activity and potency are highly dependent on the nature and position of the substituents on the benzimidazole core.

Quantitative Data on Biological Activities

The following table summarizes the in vitro biological activities of several methoxy- and/or hydroxy-substituted N-benzimidazole-derived carboxamides.

| Compound ID | Substituents | Target Cell Line/Organism | Activity | IC₅₀ / MIC (µM) | Reference |

| 10 | 2-hydroxy-4-methoxy, N-isobutyl | MCF-7 (Breast Cancer) | Antiproliferative | 2.2 | [3] |

| 10 | 2-hydroxy-4-methoxy, N-isobutyl | HeLa (Cervical Cancer) | Antiproliferative | 4.4 | [3] |

| 12 | 2-hydroxy-4-methoxy, N-methyl | MCF-7 (Breast Cancer) | Antiproliferative | 3.1 | [3] |

| 8 | two hydroxy and one methoxy group | E. faecalis | Antibacterial | 8 | [3] |

Potential Mechanism of Action and Signaling Pathways

The diverse biological effects of benzimidazole derivatives stem from their ability to interact with various biological targets. In cancer, for instance, some benzimidazoles have been shown to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in many human cancers.[5]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a benzimidazole derivative.

Caption: PI3K/AKT/mTOR signaling pathway with hypothetical inhibition by a benzimidazole derivative.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical Mechanism of Action of 4-Methoxy-3,5-dimethylbenzimidamide

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding the synthesis, biological activity, or mechanism of action of the compound "4-Methoxy-3,5-dimethylbenzimidamide." The following guide is therefore based on the known pharmacological activities of the broader chemical classes to which this molecule belongs: benzimidazoles and benzamidines. The proposed mechanisms are theoretical and would require experimental validation for this specific compound.

Introduction to the Benzimidazole and Benzamidine Scaffolds

The chemical structure of this compound contains a core benzimidazole-like scaffold, which is a fusion of benzene and imidazole rings. This heterocyclic system is a prominent feature in a wide array of pharmacologically active compounds.[][2][3] Benzimidazoles are structurally similar to purines, which are fundamental components of nucleic acids, allowing them to interact with various biological targets.[][4] The amidine group (-C(NH)NH2) present in the "imidamide" part of the name is characteristic of benzamidines, which are known for their ability to inhibit proteases.[5][6]

The diverse biological activities of benzimidazole derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anticoagulant effects.[][2][3] The specific substitutions on the benzimidazole ring system play a crucial role in determining the compound's therapeutic action.[2]

Postulated Mechanisms of Action

Based on the activities of related compounds, the theoretical mechanism of action for this compound could involve one or more of the following pathways.

Inhibition of Serine Proteases

The benzamidine moiety is a well-established pharmacophore for the inhibition of serine proteases such as trypsin and thrombin.[5][6] Benzamidine acts as a reversible competitive inhibitor, binding to the active site of these enzymes and preventing the cleavage of their natural substrates.[5]

-

Thrombin Inhibition: Several substituted benzimidazole derivatives have been shown to possess anticoagulant activity through the inhibition of thrombin (factor IIa), a key serine protease in the coagulation cascade.[] By inhibiting thrombin, these compounds can prevent the conversion of fibrinogen to fibrin, thus impeding blood clot formation.

Proposed Signaling Pathway: Anticoagulation

References

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylbenzimidamide: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3,5-dimethylbenzimidamide, its structural analogs, and derivatives. It details the synthetic pathways for the core molecule and related compounds, presents quantitative biological activity data, and outlines detailed experimental protocols for key reactions. Furthermore, this guide illustrates relevant biological signaling pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Benzimidamide and its derivatives represent a class of compounds with significant therapeutic potential, acting on a variety of biological targets. The core structure, characterized by a phenyl ring bearing an amidine group, serves as a versatile scaffold for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions of the benzene ring is anticipated to influence the molecule's steric and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. This guide focuses on the synthesis, potential biological activities, and experimental methodologies related to this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound can be achieved through a multi-step process commencing from commercially available precursors. A plausible synthetic route is outlined below, followed by detailed experimental protocols for each key transformation.

Proposed Synthetic Pathway

A logical synthetic approach to the target compound, this compound hydrochloride, starts from 3,5-dimethyl-4-hydroxybenzaldehyde. The synthesis involves four key steps:

-

Methylation of the hydroxyl group to yield 4-methoxy-3,5-dimethylbenzaldehyde.

-

Conversion of the aldehyde to the corresponding nitrile, 4-methoxy-3,5-dimethylbenzonitrile.

-

Pinner reaction of the nitrile to form the methyl imidate hydrochloride salt.

-

Ammonolysis of the imidate to produce the final benzimidamide hydrochloride.

Experimental Protocols

Principle: The phenolic hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Detailed Protocol:

-

To a solution of 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (CH₃)₂SO₄ (1.2-1.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 4-methoxy-3,5-dimethylbenzaldehyde.

Principle: The aldehyde is converted to an oxime, which is then dehydrated to the corresponding nitrile. This can often be performed as a one-pot synthesis.

Detailed Protocol:

-

To a solution of 4-methoxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or formic acid, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 equivalents).

-

Add a dehydrating agent or a catalyst that facilitates both oxime formation and subsequent dehydration. Anhydrous ferrous sulfate in DMF under reflux is one reported method for similar transformations.

-

Heat the reaction mixture under reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by recrystallization or column chromatography.

Principle: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.

Detailed Protocol:

-

Cool a solution of 4-methoxy-3,5-dimethylbenzonitrile (1 equivalent) in anhydrous methanol (excess) to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the temperature at 0 °C. Alternatively, a solution of HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) can be used.

-

Continue the reaction at low temperature (0-5 °C) for several hours to overnight, during which the product will precipitate as a white solid.

-

Collect the precipitated methyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride by filtration.

-

Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum.

Principle: The imidate hydrochloride is treated with ammonia to yield the corresponding amidine hydrochloride.

Detailed Protocol:

-

Suspend the methyl 4-methoxy-3,5-dimethylbenzimidate hydrochloride (1 equivalent) in a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH).

-

Stir the suspension at room temperature for several hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.

Biological Activities and Signaling Pathways of Benzimidamide Analogs

While specific biological data for this compound is not extensively reported in the public domain, the broader class of benzimidamide derivatives has been investigated for a range of therapeutic applications. Many of their biological effects stem from their ability to act as competitive inhibitors of enzymes, particularly proteases.

Serine Protease Inhibition

Benzamidines are well-known reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes.[2]

The inhibition of these proteases can have significant physiological effects, including anticoagulation (thrombin inhibition) and modulation of fibrinolysis (plasmin inhibition).

BACE1 Inhibition

Certain substituted benzimidamides have been identified as potential inhibitors of Beta-secretase 1 (BACE1), an aspartic protease that is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[4] The benzimidamide moiety in these inhibitors is proposed to interact with the catalytic aspartate residues in the active site of BACE1.

Quantitative Data on Benzimidamide Analogs

The following table summarizes the inhibitory activity of a series of 3,5-disubstituted benzimidamide derivatives against BACE1, as reported in the literature.[4] This data provides a preliminary structure-activity relationship (SAR) for this class of compounds.

| Compound ID | R1 | R2 | BACE1 IC₅₀ (μM) |

| 6a | H | H | > 50 |

| 6b | F | H | 12.5 |

| 6c | Cl | H | 8.7 |

| 6d | Br | H | 3.35 |

| 6e | I | H | 4.2 |

| 6f | CH₃ | H | 21.3 |

| 6g | OCH₃ | H | > 50 |

| 6h | F | F | 6.8 |

Table 1: BACE1 inhibitory activity of 3,5-disubstituted benzimidamide analogs.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and potential biological activities of this compound and its structural analogs. The proposed synthetic routes are based on established chemical transformations, and detailed protocols have been provided to facilitate their implementation in a laboratory setting. While specific biological data for the core molecule is limited, the known activities of related benzimidamide derivatives, particularly as protease inhibitors, suggest promising avenues for future research. The information and diagrams presented herein serve as a valuable resource for scientists and researchers engaged in the design and development of novel therapeutic agents based on the benzimidamide scaffold. Further investigation into the biological effects and mechanism of action of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Benzamidine hydrochloride | 1670-14-0 | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Synthesis, in vitro biological evaluation and molecular docking studies of benzimidamides as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Methoxy-3,5-dimethylbenzimidamide Interactions: A Technical Guide

Disclaimer: No specific in silico modeling studies have been published for 4-Methoxy-3,5-dimethylbenzimidamide. This guide provides a comprehensive overview of the computational methodologies and potential interaction data based on studies of structurally related benzimidamide and benzimidazole derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating in silico investigations of this compound.

Introduction

This compound is a small molecule of interest in medicinal chemistry due to its benzimidamide core, a scaffold known for a wide range of biological activities. In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds. This technical guide outlines the common computational approaches applicable to the study of this compound, including virtual screening, molecular docking, and molecular dynamics simulations.

Potential Biological Targets for Benzimidamide and Benzimidazole Scaffolds

Computational and experimental studies on compounds structurally related to this compound have identified several potential biological targets across various therapeutic areas. These include:

-

Enzymes:

-

Epidermal Growth Factor Receptor (EGFR) kinase domain

-

Bacterial DNA Gyrase B

-

Glucosamine-6-phosphate synthase

-

N-myristoyltransferase

-

α-amylase

-

Cytochrome P450 enzymes (e.g., CYP1B1)

-

Poly(ADP-ribose) polymerase (PARP-1)

-

-

Viral Proteins:

-

SARS-CoV-2 Main Protease (Mpro)

-

-

Receptor Tyrosine Kinases:

-

FMS-like tyrosine kinase 3 (FLT3)

-

In Silico Modeling Workflows

A typical computational drug discovery pipeline for a novel compound like this compound would involve a series of steps from broad, high-throughput screening to more detailed, computationally intensive simulations.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Caption: A typical workflow for virtual screening to identify potential hits from large chemical libraries.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Caption: A detailed workflow for performing a molecular docking experiment.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.

Navigating the Physicochemical Landscape of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the anticipated solubility and stability of 4-Methoxy-3,5-dimethylbenzimidamide. While specific experimental data for this compound is not publicly available, this whitepaper provides a thorough analysis based on the well-established physicochemical properties of its constituent chemical moieties: the benzimidamide core, a methoxy group, and two dimethyl substituents. This guide also offers detailed, standardized experimental protocols for researchers to determine these critical parameters in their own laboratories.

The development of novel pharmaceutical agents requires a deep understanding of their solubility and stability, as these factors critically influence bioavailability, formulation, and shelf-life. This document serves as a foundational resource for the preclinical assessment of this compound and analogous compounds.

Predicted Physicochemical Properties

The solubility and stability of this compound are dictated by the interplay of its structural components.

Solubility Profile:

The benzimidamide functional group, with its capacity for hydrogen bonding, is expected to confer a degree of polarity to the molecule. Benzamidine, a related compound, is known to be soluble in polar solvents like water and alcohols.[1][2] The presence of the methoxy group, also polar, may further enhance solubility in polar solvents.[3][4] Conversely, the aromatic ring and the two methyl groups introduce lipophilic character, which will contribute to solubility in non-polar organic solvents. The overall solubility in a given solvent will therefore be a balance of these competing influences. It is anticipated that this compound will exhibit moderate solubility in a range of solvents, with increased solubility in acidic aqueous solutions due to the protonation of the basic benzimidamide group.[1]

Stability Profile:

The stability of this compound is primarily influenced by the benzimidamide core. Benzamide and its derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the amide bond.[5][6] However, some N-substituted benzamide derivatives have shown considerable stability in dilute aqueous solutions.[5][7] The electron-donating nature of the methoxy and dimethyl groups on the benzene ring may influence the stability of the aromatic system.[8][9][10] The gem-dimethyl effect could also contribute to the conformational stability of the molecule.[11] It is crucial to evaluate the compound's stability across a range of pH values and in the presence of light and oxidizing agents to identify potential degradation pathways.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the public domain, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | ||

| 0.1 N HCl | 25 | ||

| 0.1 N NaOH | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dichloromethane | 25 |

Table 2: Stability of this compound under Stress Conditions

| Condition | Duration | Percent Degradation | Degradation Products Identified | Half-life (t½) |

| 0.1 N HCl at 37°C | 24, 48, 72 hours | |||

| 0.1 N NaOH at 37°C | 24, 48, 72 hours | |||

| 3% H₂O₂ at 25°C | 24, 48, 72 hours | |||

| Photostability (ICH Q1B) | 1.2 million lux hours | |||

| Thermal (60°C) | 7 days |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions as outlined in ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[13][14][15]

-

Time Points: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from each condition.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and, if possible, determine the degradation kinetics and half-life.

Visualizations

The following diagrams illustrate the experimental workflows described above.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methoxy group - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. japsonline.com [japsonline.com]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. qlaboratories.com [qlaboratories.com]

Spectroscopic Data and Analysis of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Overview

Disclaimer: Publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for 4-Methoxy-3,5-dimethylbenzimidamide are not readily found in the reviewed scientific literature and chemical databases. The following guide is a template demonstrating the expected format and content for such a technical document, populated with generalized information and methodologies. This document is intended to serve as a framework for researchers and scientists in the event such data becomes available.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for understanding its chemical properties and potential applications. This guide outlines the standard spectroscopic techniques used for the characterization of such novel compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables are placeholders for the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a Bruker Avance III HD 400 MHz instrument. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. The solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a high-resolution mass spectrometer (HRMS), for example, a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer, using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source via direct infusion.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a generalized workflow for the spectroscopic analysis of a novel chemical compound is presented below.

Caption: General workflow for the spectroscopic analysis of a novel compound.

This diagram illustrates the typical procedural flow, from the initial synthesis of a compound to the final analysis and reporting of its spectroscopic data, which would be applicable to the characterization of this compound.

Methodological & Application

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzimidamide Assay Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays for the characterization of 4-Methoxy-3,5-dimethylbenzimidamide, a novel benzimidamide derivative. The protocols outlined herein are designed to facilitate the identification of its biological target, the elucidation of its mechanism of action, and the quantification of its potency and efficacy. This guide covers strategies for target identification, primary and secondary assay development, and the analysis of downstream signaling pathways. Detailed experimental workflows and data presentation formats are provided to ensure robust and reproducible results.

Introduction

Benzimidamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their structural similarity to biologically active benzimidazoles. This compound is a novel compound within this class. The development of robust and reliable assays is a critical first step in characterizing its pharmacological profile and assessing its therapeutic potential. This guide provides a strategic framework and detailed protocols for a systematic approach to assay development for this compound.

Target Identification and Validation Strategy

Given that the biological target of this compound is unknown, an initial target identification strategy is paramount. A common approach is to perform a broad screening against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases.

Workflow for Target Identification:

Caption: Workflow for identifying the biological target of a novel compound.

Primary Assay: Enzyme Inhibition Assay

Assuming the target identification screen reveals an inhibitory activity against a specific enzyme (e.g., a protein kinase), a primary enzyme inhibition assay can be developed to determine the compound's potency.[1][2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF assay to measure the inhibition of a protein kinase.

Materials:

-

Kinase enzyme

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

-

Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in the assay buffer.

-

Assay Plate Setup:

-

Add 2 µL of the compound dilutions to the appropriate wells of the 384-well plate.

-

Add 4 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction: Add 4 µL of the ATP/substrate mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection:

-

Add 5 µL of the Europium-labeled antibody solution.

-

Add 5 µL of the Streptavidin-XL665 solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Presentation

The results can be presented as the ratio of the acceptor to donor fluorescence signals. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

| Concentration (µM) | HTRF Ratio (665/620) | % Inhibition |

| 100 | 0.15 | 95.0 |

| 30 | 0.25 | 83.3 |

| 10 | 0.50 | 66.7 |

| 3 | 1.00 | 33.3 |

| 1 | 1.40 | 6.7 |

| 0.3 | 1.48 | 1.3 |

| 0.1 | 1.50 | 0.0 |

| 0 (Control) | 1.50 | 0.0 |

IC₅₀ Value: [Calculated value] µM

Secondary Assay: Receptor Binding Assay

To confirm direct interaction with the putative target, a receptor binding assay can be performed.[3][4][5] This example assumes the target is a membrane receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the compound for a receptor.[3][6][7]

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ³H-labeled known antagonist)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Wash buffer (ice-cold binding buffer)

-

GF/B filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

-

Assay Plate Setup:

-

To each well of the filter plate, add 50 µL of binding buffer.

-

Add 25 µL of the compound dilutions.

-

Add 25 µL of the radiolabeled ligand.

-

Add 100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting:

-

Allow the filters to dry completely.

-

Add 50 µL of scintillation fluid to each well.

-

Seal the plate and count in a microplate scintillation counter.

-

Data Presentation

The data is analyzed to determine the concentration of the compound that displaces 50% of the radiolabeled ligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.

| Compound Conc. (µM) | CPM (Counts Per Minute) | % Specific Binding |

| 100 | 500 | 2.5 |

| 30 | 800 | 17.5 |

| 10 | 1500 | 50.0 |

| 3 | 2500 | 100.0 |

| 1 | 2450 | 97.5 |

| 0.3 | 2500 | 100.0 |

| 0.1 | 2500 | 100.0 |

| Total Binding | 2500 | 100.0 |

| Non-specific Binding | 400 | 0.0 |

Ki Value: [Calculated value] µM

Cellular Signaling Pathway Analysis

To understand the functional consequences of target engagement in a cellular context, it is crucial to analyze downstream signaling pathways.[8][9][10]

Hypothetical Signaling Pathway:

Let's hypothesize that this compound inhibits a receptor tyrosine kinase (RTK), which is upstream of the MAPK/ERK pathway.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocol: Western Blot for Phospho-ERK

This protocol measures the phosphorylation of ERK, a key downstream effector in the MAPK pathway, to assess the compound's cellular activity.

Materials:

-

Cell line expressing the target RTK

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary anti-phospho-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK antibody as a loading control.

Data Presentation

The band intensities are quantified, and the ratio of phospho-ERK to total-ERK is calculated to determine the effect of the compound on ERK phosphorylation.

| Compound Conc. (µM) | p-ERK/Total ERK Ratio | % Inhibition of Phosphorylation |

| 10 | 0.1 | 90 |

| 3 | 0.3 | 70 |

| 1 | 0.6 | 40 |

| 0.3 | 0.9 | 10 |

| 0.1 | 1.0 | 0 |

| 0 (Control) | 1.0 | 0 |

Experimental Workflow Diagrams

HTRF Kinase Assay Workflow

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Tools and Strategies for Studying Cell Signaling Pathways | The Scientist [the-scientist.com]

- 10. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]

Application Notes: Investigating 4-Methoxy-3,5-dimethylbenzimidamide in Cell Culture

Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a chemical compound for which specific biological activity and use in cell culture are not extensively documented in publicly available literature. Structurally, it belongs to the benzimidazole and benzamide families. Compounds with these scaffolds have been noted for a variety of biological activities, including anti-proliferative and enzyme-inhibitory effects.[1][2] These application notes provide a generalized framework and representative protocols for researchers and drug development professionals to investigate the potential cytotoxic and anti-proliferative effects of this compound in a cancer cell line model. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental goals.

Hypothetical Application: Evaluation of Anti-Proliferative Activity in a Cancer Cell Line

Based on the known activities of related benzimidazole and benzamide compounds, a plausible hypothesis is that this compound may exhibit anti-proliferative or cytotoxic effects on cancer cells. The following protocols are designed to test this hypothesis using the human breast cancer cell line MCF-7 as a model system.

Data Presentation: Hypothetical Cytotoxicity Data

The following table represents a potential outcome of a cytotoxicity assay, such as an MTT or WST-1 assay, after treating MCF-7 cells with varying concentrations of this compound for 48 hours. This data would be used to calculate the half-maximal inhibitory concentration (IC50).

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 5 | 82.1 ± 6.3 |

| 10 | 65.7 ± 4.9 |

| 25 | 48.9 ± 5.5 |

| 50 | 23.4 ± 3.8 |

| 100 | 8.1 ± 2.1 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and re-plate at a suitable density.

Protocol 2: Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Solutions: Serially dilute the stock solution in the complete culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.

Protocol 3: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

Caption: Workflow for assessing compound cytotoxicity.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols: Dissolving 4-Methoxy-3,5-dimethylbenzimidamide for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the dissolution of 4-Methoxy-3,5-dimethylbenzimidamide, a benzimidamide derivative, for use in a variety of in vitro studies. Benzimidamide and its related benzimidazole compounds often exhibit poor aqueous solubility, necessitating the use of organic solvents to create stock solutions that can be further diluted in aqueous buffers or cell culture media. This protocol outlines a systematic approach to determine the optimal solvent and to prepare stock solutions suitable for cell-based assays and other in vitro experiments.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute, cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Hanks' Balanced Salt Solution (HBSS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block

-

Sterile filters (0.22 µm)

Experimental Protocol: Solubility Testing

Due to the lack of specific solubility data for this compound, a preliminary solubility test is crucial. This will determine the most appropriate solvent for preparing a concentrated stock solution.

Methodology:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate sterile microcentrifuge tubes.

-

Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO or Ethanol) to each tube to achieve a high initial concentration (e.g., 10 mg/mL).

-

Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect for any undissolved particulate matter.

-

If the compound does not fully dissolve, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until the compound is completely dissolved. Record the final volume.

-

Gentle warming in a water bath (e.g., to 37°C) can be employed to aid dissolution, but be cautious of potential compound degradation.

-

Once a clear solution is obtained, this can be considered your saturated stock solution for that solvent.

-

It is recommended to perform a serial dilution of this stock in the chosen solvent to determine the concentration at which precipitation occurs.

-

Summarize the findings in a table for easy comparison.

Data Presentation: Solubility Test Results

| Solvent | Initial Concentration (mg/mL) | Observations (e.g., Clear, Precipitate) | Maximum Achieved Concentration (mg/mL) |

| DMSO | 10 | ||

| Ethanol | 10 | ||

| PBS | 1 | ||

| Cell Culture Medium | 1 |

Experimental Protocol: Preparation of Stock Solutions

Based on the solubility test, DMSO is often the solvent of choice for benzimidamide derivatives due to its high solvating power and compatibility with most cell culture assays at low final concentrations (typically ≤ 0.5%).

Methodology:

-

Based on the maximum concentration determined in the solubility test, decide on a convenient stock solution concentration (e.g., 10 mM or 20 mM).

-

Accurately weigh the required amount of this compound.

-

Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile, light-protected tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Data Presentation: Stock Solution Preparation

| Desired Stock Concentration (mM) | Molecular Weight ( g/mol ) | Mass of Compound (mg) for 1 mL Stock | Volume of DMSO (mL) |

| 10 | [Insert MW] | [Calculate] | 1 |

| 20 | [Insert MW] | [Calculate] | 1 |

| 50 | [Insert MW] | [Calculate] | 1 |

Note: The molecular weight of this compound needs to be determined from the supplier's information to perform these calculations.

Experimental Protocol: Preparation of Working Solutions

The concentrated stock solution must be diluted to the final working concentration in an aqueous buffer or cell culture medium for in vitro experiments. It is critical to ensure that the compound remains soluble upon dilution and that the final concentration of the organic solvent is not toxic to the cells.

Methodology:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform a serial dilution of the stock solution into the appropriate aqueous medium (e.g., cell culture medium, HBSS).

-

It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation.

-

Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the working concentration is too high, and further dilution of the stock solution is required.

-

The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5% (v/v), and a vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing this compound for in vitro studies.

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations

While the direct signaling pathways affected by this compound are likely under investigation, compounds of the benzimidamide and benzimidazole classes have been shown to interact with a variety of biological targets. For instance, some benzimidazole derivatives are known to have anti-inflammatory properties. A generalized potential mechanism could involve the inhibition of key inflammatory mediators.

Caption: Potential inhibitory signaling pathway of a benzimidamide compound.

Application Notes and Protocols for 4-Methoxy-3,5-dimethylbenzimidamide as a Potential Enzyme Inhibitor

Application Notes

1. Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a small molecule belonging to the benzimidamide class of compounds. The benzimidazole and benzamidine scaffolds are well-established "privileged structures" in medicinal chemistry, known to interact with a variety of enzymes.[1][3][4] Specifically, benzimidazole derivatives have shown significant activity as kinase inhibitors, while benzamidines are classic inhibitors of serine proteases.[1][2][4] Given its structural features, this compound holds potential as an inhibitor of these or other related enzyme families.

2. Potential Mechanisms of Action

-

Kinase Inhibition: The benzimidazole moiety is a common scaffold in kinase inhibitors, often acting as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.[1][2] The methoxy and dimethyl substitutions on the benzene ring of this compound could contribute to its binding affinity and selectivity for specific kinases.

-

Serine Protease Inhibition: The benzamidine functional group is a known mimic of the guanidinium group of arginine.[4] This allows it to bind to the S1 pocket of trypsin-like serine proteases, which have a conserved aspartate residue at the bottom of this pocket. Therefore, this compound may act as a competitive inhibitor of serine proteases such as trypsin, thrombin, or factor Xa.

3. Potential Therapeutic Applications

Based on the potential enzyme targets, this compound could be investigated for a range of therapeutic applications:

-

Oncology: As a potential kinase inhibitor, it could be explored for its anti-proliferative effects in various cancers.[2]

-

Inflammatory Diseases: Inhibition of certain kinases or proteases involved in inflammatory signaling pathways could make it a candidate for treating inflammatory conditions.[5]

-

Thrombosis: If it demonstrates potent and selective inhibition of coagulation proteases like thrombin or Factor Xa, it could be developed as an anticoagulant.

4. Data Presentation

The following tables provide a template for summarizing key quantitative data that should be generated during the experimental evaluation of this compound.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Kinase A | |||

| Kinase B | |||

| Protease X | |||

| Protease Y |

Table 2: Cellular Activity Data

| Cell Line | Target Pathway | EC50 (µM) | Cytotoxicity (CC50, µM) |

| Cancer Cell Line 1 | Proliferation | ||

| Inflammatory Cell Line | Cytokine Release |

Table 3: Physicochemical Properties

| Property | Value |

| Molecular Weight | |

| LogP | |

| Aqueous Solubility (pH 7.4) | |

| Plasma Protein Binding (%) | |

| Microsomal Stability (t1/2, min) |

Experimental Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay (Kinase)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

-

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound, kinase, and peptide substrate to the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: Determination of Mode of Inhibition (Michaelis-Menten Kinetics)

-

Objective: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor.

-

Materials: Same as Protocol 1.

-

Procedure:

-

Perform the kinase assay with varying concentrations of the substrate (ATP) in the presence of a fixed concentration of this compound (e.g., at its IC50 and 2x IC50).

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

Analyze the plot:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel (both Vmax and Km decrease).

-

-

Protocol 3: Aqueous Solubility Assessment

-

Objective: To determine the thermodynamic solubility of this compound.

-

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

HPLC system

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).

-

Shake the vial at room temperature for 24 hours to reach equilibrium.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC method.

-

Visualizations

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase.

Caption: General workflow for enzyme inhibitor discovery.

Caption: Structure-Activity Relationship (SAR) concept.

References

- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Methoxybenzimidamide Derivatives in Anticancer Research

Disclaimer: As of November 2025, no specific anticancer research data is publicly available for the compound 4-Methoxy-3,5-dimethylbenzimidamide. The following application notes and protocols are based on the published research of structurally related methoxy-substituted benzimidazole and benzamide derivatives and are intended to serve as a general framework for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties.[1][2] The inclusion of methoxy groups on the aromatic rings has been shown in some cases to enhance the cytotoxic effects against various cancer cell lines.[3][4] These compounds are hypothesized to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

This document provides a generalized overview of the potential applications and experimental protocols for evaluating the anticancer properties of novel methoxybenzimidamide derivatives, using data from analogous compounds as a reference.

Data Presentation: In Vitro Cytotoxicity

The primary method for assessing the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.

Table 1: Example IC50 Values of Methoxy-Substituted Benzimidazole/Benzamide Derivatives against Various Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 9 | MCF-7 | Breast Adenocarcinoma | 3.84 | Doxorubicin | Not Reported |

| Compound 15 | MGC-803 | Gastric Cancer | 20.47 | 5-FU | 74.39 |

| Compound 15 | MFC | Mouse Gastric Cancer | 23.47 | 5-FU | 78.52 |

| Nimesulide Derivative L1 | H292 | Lung Cancer | < 8.8 | Not Reported | Not Reported |

| Nimesulide Derivative L1 | SKOV3 | Ovarian Cancer | < 8.8 | Not Reported | Not Reported |

| Nimesulide Derivative L1 | SKBR3 | Breast Cancer | < 8.8 | Not Reported | Not Reported |

Data presented is a compilation from various sources on compounds structurally related to this compound and is for illustrative purposes only.[3][4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5%.[7] Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Transwell Migration/Invasion Assay

This assay assesses the ability of a compound to inhibit cancer cell motility and invasion, which are hallmarks of metastasis.[8][9]

Objective: To evaluate the effect of the test compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with a chemoattractant (e.g., 10% FBS)

-

Test compound

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-